Cas no 1157722-93-4 (3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)

3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic compound with significant pharmaceutical potential. Its unique structure, featuring a bromo and chloro substituent on the pyrazole ring, offers exceptional reactivity and selectivity in various synthetic reactions. This compound is particularly valuable in drug discovery for its potential in designing novel therapeutic agents with improved efficacy and reduced side effects.
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine structure
1157722-93-4 structure
商品名:3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
CAS番号:1157722-93-4
MF:C10H9BrClN3
メガワット:286.555559873581
CID:5889678
PubChem ID:43805563

3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
    • 1157722-93-4
    • EN300-1148627
    • インチ: 1S/C10H9BrClN3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3
    • InChIKey: HONKIDGXPGPQSY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)Cl)C1C=C(N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 284.96684g/mol
  • どういたいしつりょう: 284.96684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1148627-1.0g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4
1g
$1100.0 2023-06-09
Enamine
EN300-1148627-2.5g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
2.5g
$1370.0 2023-10-25
Enamine
EN300-1148627-1g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
1g
$699.0 2023-10-25
Enamine
EN300-1148627-5g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
5g
$2028.0 2023-10-25
Enamine
EN300-1148627-10g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
10g
$3007.0 2023-10-25
Enamine
EN300-1148627-0.05g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
0.05g
$587.0 2023-10-25
Enamine
EN300-1148627-10.0g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4
10g
$4729.0 2023-06-09
Enamine
EN300-1148627-0.25g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
0.25g
$642.0 2023-10-25
Enamine
EN300-1148627-0.5g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
0.5g
$671.0 2023-10-25
Enamine
EN300-1148627-0.1g
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
1157722-93-4 95%
0.1g
$615.0 2023-10-25

3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine 関連文献

3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1157722-93-4)

3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, with the CAS number 1157722-93-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring, a brominated and chlorinated phenyl group, and a methyl substituent. These characteristics make it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine can be represented as C12H10BrClN3. The presence of the bromine and chlorine atoms imparts specific electronic and steric properties that influence its reactivity and biological activity. The pyrazole ring, known for its bioisosteric properties, further enhances the compound's potential as a lead molecule in drug discovery.

In recent years, significant advancements have been made in understanding the biological activities of 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory effects, 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine has also shown promise in cancer research. Preclinical studies have indicated that it can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been found to be effective against various types of cancer cells, including those derived from breast, lung, and colon cancers.

The mechanism of action of 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is multifaceted. It has been reported to interact with multiple cellular targets, including kinases, transcription factors, and signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activity of PI3K/AKT and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer cells.

In addition to its therapeutic potential, 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is also an important intermediate in the synthesis of other bioactive compounds. Its structural flexibility allows for the introduction of various functional groups through chemical modifications, thereby expanding its utility in drug design and development.

The synthesis of 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step processes that include coupling reactions, cyclizations, and functional group transformations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce the brominated and chlorinated phenyl group onto the pyrazole scaffold.

To further enhance its therapeutic potential, researchers are exploring various strategies to improve the pharmacokinetic properties of 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine. These efforts include optimizing its solubility, stability, and bioavailability through prodrug design and formulation development. Additionally, combination therapies involving this compound with other drugs are being investigated to achieve synergistic effects and reduce side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine in treating various diseases. Preliminary results from phase I trials have shown promising outcomes with acceptable safety profiles. These findings underscore the compound's potential as a novel therapeutic agent and highlight the need for further clinical investigation.

In conclusion, 3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1157722-93-4) is a promising compound with diverse biological activities and therapeutic applications. Its unique structural features and multifaceted mechanism of action make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its properties and potential uses, paving the way for innovative treatments in medicine.

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